molecular formula C6H6F3N3 B3092361 2,3-Diamino-4-(trifluoromethyl)pyridine CAS No. 1227571-48-3

2,3-Diamino-4-(trifluoromethyl)pyridine

Cat. No.: B3092361
CAS No.: 1227571-48-3
M. Wt: 177.13 g/mol
InChI Key: GWABXOGIRRPNDK-UHFFFAOYSA-N
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Description

2,3-Diamino-4-(trifluoromethyl)pyridine (CAS 1227571-48-3) is a high-value pyridine derivative with the molecular formula C 6 H 6 F 3 N 3 and a molecular weight of 177.13 g/mol . This compound serves as a versatile and critical building block in organic synthesis, particularly in the development of novel heterocyclic compounds. Its primary research value lies in its application as a precursor for synthesizing fused bicyclic heteroaromatic systems, such as imidazo[4,5-b]pyridine scaffolds . These scaffolds are of significant interest in medicinal chemistry for designing potential anticancer and anti-inflammatory agents. Researchers have utilized similar diamino-substituted pyridine cores to develop diaryl-substituted 3H-imidazo[4,5-b]pyridine derivatives that demonstrate moderate cytotoxic activity against various cancer cell lines (including MCF-7 and K562) and function as selective COX-2 inhibitors, with molecular docking studies confirming a binding mode analogous to the drug celecoxib . The presence of the trifluoromethyl group is a key feature, as it often enhances a compound's metabolic stability, lipophilicity, and membrane permeability. This compound is offered in various packaging sizes, from 1 gram to 1 kilogram, with a lead time of 2-3 weeks . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(trifluoromethyl)pyridine-2,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3/c7-6(8,9)3-1-2-12-5(11)4(3)10/h1-2H,10H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWABXOGIRRPNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301278231
Record name 4-(Trifluoromethyl)-2,3-pyridinediamine
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Molecular Weight

177.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227571-48-3
Record name 4-(Trifluoromethyl)-2,3-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227571-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethyl)-2,3-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301278231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 2,3 Diamino 4 Trifluoromethyl Pyridine Derivatives

Reactivity of Amino Groups: Nucleophilic Transformations

The two amino groups at the C2 and C3 positions of the pyridine (B92270) ring are primary sites for nucleophilic reactions. Their reactivity is modulated by the electronic influence of the trifluoromethyl group at the C4 position.

The primary amino groups of 2,3-diaminopyridine (B105623) derivatives readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases or imines. oiccpress.comjocpr.com This reaction typically proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond of the imine. jocpr.com

In a study involving 2,3-diaminopyridine, a Schiff base was synthesized through its reaction with pyridoxal, demonstrating the susceptibility of the amino groups to condensation. oiccpress.com The formation of these imines can be catalyzed by acids and is a reversible process, often driven to completion by the removal of water. jocpr.com The specific reactivity of 2,3-diamino-4-(trifluoromethyl)pyridine in Schiff base formation would be influenced by the electron-withdrawing nature of the CF3 group, which can affect the nucleophilicity of the amino groups.

Table 1: Examples of Schiff Base Formation with Diaminopyridine Derivatives

Diamine ReactantCarbonyl ReactantProductReference
2,3-DiaminopyridinePyridoxal[2-methyl-4-((E)-((2-(((Z)-(3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-yl)methylene)amino)pyridine-3-yl)imino)methyl)-5-(hydroxymethyl)pyridine-3-ol] oiccpress.com
2-Aminopyridine (B139424)(mono- or di- substituted aryl)-1,3-diphenyl-1H-pyrazole-4-carbaldehydeN-(1E)-[((mono or di-substituted aryl)-1,3-diphenyl-1H-pyrazol-4-yl)methylene]-pyridin-2-amine jocpr.com

Note: This table provides examples of Schiff base formation with related diaminopyridine compounds to illustrate the general reactivity.

The adjacent amino groups in this compound serve as a versatile precursor for the synthesis of various fused heterocyclic systems. These intramolecular cyclization reactions are a cornerstone of its synthetic utility, leading to the formation of imidazopyridines and diazepines, among other structures.

Imidazopyridines:

Imidazo[4,5-b]pyridines can be synthesized from 2,3-diaminopyridine derivatives. The process often involves an initial acylation of one of the amino groups, followed by cyclization. For instance, the reaction of a diamine with a carboxylic acid or its derivative can lead to an amide intermediate, which then undergoes intramolecular condensation to form the imidazole (B134444) ring fused to the pyridine core. researchgate.net The synthesis of imidazo[1,2-a]pyridines, a related class of compounds, is also well-established, typically starting from 2-aminopyridines and proceeding through various cycloaddition or condensation pathways. nih.govnih.gov

Diazepines:

The synthesis of trifluoromethyl-containing 3H-pyrido[2,3-b] nih.govcas.cndiazepinols has been successfully achieved through the cyclocondensation of 2,3-diaminopyridine with β-alkoxyvinyl trifluoromethyl ketones. researchgate.net This reaction highlights the utility of the vicinal diamine functionality in forming seven-membered diazepine (B8756704) rings. The reaction proceeds under mild conditions and provides a direct route to these complex heterocyclic structures. researchgate.net The formation of diazepine derivatives has also been reported from the reaction of o-phenylenediamine (B120857) with various precursors, indicating a general strategy for synthesizing these seven-membered rings from 1,2-diamines. mdpi.com

Table 2: Synthesis of Fused Heterocyclic Systems from Diaminopyridines

Starting DiamineReagent(s)Fused HeterocycleReference
2,3-Diaminopyridine4-methoxy-1,1,1-trifluoroalk-3-en-2-ones2-Aryl(heteroaryl)-4-trifluoromethyl-3H-pyrido[2,3-b] nih.govcas.cndiazepin-4-ols researchgate.net
N2-Ethyl-6-methoxypyridine-2,3-diamine2-(Trifluoromethyl)benzoyl chloride, followed by cyclizationImidazo[4,5-b]pyridine derivative researchgate.net
2-AminopyridinesPropargyl alcohols (NaIO4/TBHP promoted)Imidazo[1,2-a]pyridines nih.gov

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl group is a powerful modulator of the electronic properties of the pyridine ring, and it can also participate in specific chemical transformations.

The trifluoromethyl (-CF3) group is one of the most potent electron-withdrawing groups in organic chemistry. nih.gov Its presence at the C4 position of the pyridine ring significantly decreases the electron density of the aromatic system through a strong inductive effect (-I effect). nih.govnih.gov This deactivation has several important consequences for the reactivity of the pyridine ring:

Reduced Basicity: The electron-withdrawing nature of the CF3 group diminishes the basicity of the pyridine nitrogen atom.

Activation towards Nucleophilic Attack: The pyridine ring becomes more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the trifluoromethyl group (C3, C5, and the nitrogen itself).

Deactivation towards Electrophilic Attack: Conversely, the ring is strongly deactivated towards electrophilic substitution reactions. Electrophilic attack, if it occurs, is directed to the positions with the least electron deficiency.

Studies on substituted pyridine systems have shown that electron-withdrawing groups can significantly alter the electronic properties and reactivity of the molecule. nih.gov The trifluoromethyl group's influence is primarily inductive, enhancing the electrophilic character of the molecule. nih.gov

While the trifluoromethyl group in this compound is generally stable, the broader field of reductive trifluoromethylation provides insight into potential, albeit less common, reactions involving the CF3 moiety. Reductive trifluoromethylation reactions typically involve the generation of a trifluoromethyl radical (•CF3) or a nucleophilic trifluoromethyl equivalent (CF3⁻) from an electrophilic "CF3+" source in the presence of a reductant. cas.cnresearchgate.net

The mechanisms for these reactions are often complex and can involve single-electron transfer (SET) pathways. cas.cnnih.gov For example, a copper catalyst can reduce an electrophilic trifluoromethylating reagent to generate a CF3 radical, which can then participate in subsequent bond-forming reactions. cas.cnnih.gov While these reactions are typically used to introduce a CF3 group into a molecule, they illustrate the potential for the trifluoromethyl group to be involved in radical processes under specific reductive conditions.

Charge Transfer Complex Formation and Associated Reactivity

Aminopyridines are known to act as electron donors in the formation of charge-transfer (CT) complexes with suitable electron acceptors. nih.govresearchgate.netresearchgate.net These complexes arise from the interaction between the highest occupied molecular orbital (HOMO) of the donor (the aminopyridine) and the lowest unoccupied molecular orbital (LUMO) of the acceptor.

The formation of a CT complex between 2,3-diaminopyridine and chloranilic acid has been studied, demonstrating the donor capabilities of the diaminopyridine system. researchgate.net The stability of such complexes is influenced by the electronic properties of both the donor and the acceptor. In the case of this compound, the presence of the electron-donating amino groups would favor CT complex formation, while the electron-withdrawing trifluoromethyl group would have a counteracting effect, potentially reducing the donor strength compared to an unsubstituted analogue.

The formation of these complexes can be characterized by the appearance of a new absorption band in the UV-visible spectrum and can be studied using various spectroscopic techniques. nih.govresearchgate.net The reactivity of the molecule can be altered upon complexation, potentially leading to different reaction pathways or selectivities.

Donor-Acceptor Interactions in Solution

The presence of electron-rich amino groups on the pyridine ring allows derivatives of this compound to act as effective electron donors in the formation of charge-transfer (CT) complexes with suitable electron acceptors. While direct studies on the 4-(trifluoromethyl) derivative are not extensively documented, the behavior of the parent compound, 2,3-diaminopyridine (DAP), with electron acceptors like chloranilic acid (CLA) provides significant insight into these interactions. researchgate.net

When an electron donor and acceptor are mixed in solution, they can form a charge-transfer complex, which often results in the appearance of a new, broad absorption band in the UV-Visible spectrum at a longer wavelength than the bands of the individual components. researchgate.net This new band is attributed to the electronic transition from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. researchgate.net

The formation and stability of these complexes in solution can be investigated using spectrophotometric methods. The stoichiometry of the complex, typically found to be 1:1, can be determined using methods like Job's plot of continuous variations and photometric titrations. researchgate.netnih.gov The stability of the complex is quantified by the formation constant (KCT), which can be calculated using the Benesi-Hildebrand equation or similar models. researchgate.net

Studies on the interaction of 2,3-diaminopyridine with chloranilic acid in various solvents like methanol (B129727) and acetonitrile (B52724) have demonstrated the formation of stable 1:1 charge-transfer complexes. researchgate.net The high values of the formation constants indicate a strong interaction between the donor and acceptor molecules. researchgate.net The solvent polarity can play a crucial role in the stability and the nature of the complex, with more polar solvents potentially favoring proton transfer in addition to charge transfer. mdpi.com The introduction of a potent electron-withdrawing group like trifluoromethyl at the 4-position is expected to modulate the electron-donating ability of the diaminopyridine system, influencing the stability and spectroscopic properties of its charge-transfer complexes.

Table 1: Spectroscopic Data for Charge-Transfer Complex of 2,3-Diaminopyridine (DAP) with Chloranilic Acid (CLA) in Methanol
ParameterValue
Stoichiometry (DAP:CLA)1:1
λmax of CT Band (nm)529 nm
Formation Constant (KCT) (L mol-1)0.661 x 104
Molar Absorptivity (εCT) (L mol-1 cm-1)0.404 x 104
Free Energy Change (ΔG°) (kJ mol-1)-21.79

This data is based on the behavior of the analogous compound 2,3-diaminopyridine as reported in the literature. researchgate.net

Solid-State Charge Transfer Complexes

The donor-acceptor interactions observed in solution can also lead to the formation of stable, crystalline charge-transfer complexes in the solid state. unito.it These solid-state materials can be synthesized and characterized by a variety of techniques to understand the nature of the intermolecular interactions.

Elemental analysis is a fundamental first step to confirm the stoichiometric ratio of the donor and acceptor in the isolated solid complex. researchgate.net Spectroscopic methods are then employed to probe the interactions. In Fourier-transform infrared (FTIR) spectroscopy, the formation of a CT complex is evidenced by shifts in the vibrational frequencies of functional groups involved in the interaction. For instance, in the complex between 2,3-diaminopyridine and chloranilic acid, shifts in the ν(N-H) bands of the amino groups and the ν(C=O) and ν(O-H) bands of the acid confirm the charge and proton transfer events. researchgate.net

¹H NMR spectroscopy in a suitable solvent (like DMSO-d₆) also provides clear evidence for complex formation. The proton signals of both the donor and acceptor molecules experience significant shifts upon complexation due to the change in their electronic environment. The appearance of a broad signal at a low field can be indicative of proton transfer, forming a hydrogen bond between the protonated donor and the deprotonated acceptor. nih.gov

Powder X-ray diffraction (XRD) can be used to confirm the crystalline nature of the solid complex. mdpi.com The presence of sharp Bragg peaks in the diffraction pattern is characteristic of a crystalline material. mdpi.com These solid-state complexes are of interest for their unique electronic and optical properties, which arise from the ordered arrangement of donor and acceptor molecules in the crystal lattice. unito.it

Table 2: Characterization Data for Solid-State Complex of 2,3-Diaminopyridine (DAP) with Chloranilic Acid (CLA)
TechniqueObservationInference
Elemental AnalysisAgreement between calculated and found %C, %H, %NConfirms 1:1 stoichiometry of the complex
FTIR SpectroscopyShifts in ν(N-H), ν(C=O), and ν(O-H) bandsIndicates charge and proton transfer between donor and acceptor
¹H NMR SpectroscopyDownfield shifts of amine and aromatic protons; new low-field proton signalConfirms electronic perturbation and proton transfer/H-bonding
UV-Vis (in DMF)Appearance of a new absorption band not present in reactantsFormation of a charge-transfer complex

This data is based on the behavior of the analogous compound 2,3-diaminopyridine as reported in the literature. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions on Fluorinated Pyridine Scaffolds

Metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, and their application to heteroaromatic scaffolds like pyridine is of immense importance in medicinal chemistry and materials science. lookchem.com The presence of a trifluoromethyl group on the pyridine ring, as in this compound, presents both challenges and opportunities for these transformations. While the electron-withdrawing nature of the CF₃ group can influence the reactivity of the pyridine ring, many modern catalytic systems are robust enough to tolerate such functionalities.

The Suzuki-Miyaura cross-coupling reaction is one of the most widely used methods for creating biaryl structures. lookchem.comnih.gov This reaction typically involves the palladium-catalyzed coupling of a heteroaryl halide (e.g., a chloro- or bromo-pyridine) with an arylboronic acid or ester. nih.gov For a scaffold like this compound, a halogen substituent would need to be installed at a specific position (e.g., the 5 or 6 position) to serve as the coupling handle. The choice of catalyst, ligand, and base is crucial for achieving high yields, particularly with electron-deficient or sterically hindered substrates. researchgate.net For example, catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ have been successfully used for coupling reactions on substituted pyrimidines and pyridines. nih.govresearchgate.net

Other cross-coupling reactions are also applicable to fluorinated pyridine scaffolds. The Hiyama coupling, which uses organo(trifluoro)silanes as coupling partners, offers an alternative to boronic acids and has been successfully applied to the synthesis of biaryls from aryl chlorides. nih.gov Furthermore, pyridine sulfinates have emerged as effective nucleophilic coupling partners in palladium-catalyzed reactions with aryl halides, demonstrating tolerance for functional groups like esters and trifluoromethyl groups. The development of these varied methodologies allows for flexible synthetic strategies in the modification of complex, fluorinated pyridine cores.

Table 3: Examples of Metal-Catalyzed Cross-Coupling Reactions on Pyridine/Pyrimidine (B1678525) Scaffolds
Reaction TypeCatalyst/LigandCoupling PartnersKey Features
Suzuki-MiyauraPd(dppf)Cl₂Pyridine-2-sulfonyl fluoride (B91410) + Arylboronic acidsGenerates 2-arylpyridines via C-S activation. nih.gov
Suzuki-MiyauraPd(PPh₃)₄6-Chloro-2,4-diaminopyrimidine + Arylboronic acidsAllows for derivatization of amino-substituted heterocycles. lookchem.com
Suzuki-MiyauraPd(OAc)₂ / XPhosAryl chlorides + Arylboronic acidsEffective for coupling of less reactive chloro-heteroarenes.
Hiyama CouplingPd(OAc)₂ / XPhosAryl chlorides + AryltrifluorosilanesProvides an alternative to organoboron reagents. nih.gov
Desulfinative CouplingPd catalystsPyridine sulfinates + Aryl halidesTolerates functional groups including trifluoromethyl.

Advanced Spectroscopic and Structural Characterization of 2,3 Diamino 4 Trifluoromethyl Pyridine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2,3-Diamino-4-(trifluoromethyl)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by advanced techniques, would be employed for complete structural elucidation.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, signals corresponding to the aromatic protons and the amine protons are expected. The pyridine (B92270) ring features two aromatic protons at positions 5 and 6. These protons are adjacent and would appear as an AX spin system, exhibiting coupling to each other.

H-6: This proton is adjacent to the ring nitrogen, which typically deshields it, causing a downfield shift.

H-5: This proton is situated between the C-4 trifluoromethyl group and the C-6 proton.

The electron-donating amino groups at C-2 and C-3 would cause a general upfield shift for the ring protons compared to unsubstituted pyridine. Conversely, the potent electron-withdrawing trifluoromethyl group at C-4 would have a deshielding effect, particularly on the adjacent H-5. The spectrum for the parent compound, 2,3-Diaminopyridine (B105623), shows signals for its three aromatic protons at approximately 7.58 (H-6), 6.93 (H-4), and 6.56 (H-5) ppm in DMSO-d₆. researchgate.net For the title compound, the two aromatic protons (H-5 and H-6) would likely appear as doublets.

The protons of the two amino groups (at C-2 and C-3) would typically appear as broad singlets. Their chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values are based on analyses of structurally similar compounds.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-5~7.0 - 7.4d (doublet)~5-7
H-6~7.7 - 8.1d (doublet)~5-7
2-NH₂~4.5 - 6.0br s (broad singlet)N/A
3-NH₂~5.0 - 6.5br s (broad singlet)N/A

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the five carbons of the pyridine ring and the one carbon of the trifluoromethyl group.

Pyridine Carbons (C-2, C-3, C-4, C-5, C-6): The chemical shifts of these carbons are influenced by the attached substituents. The carbons bearing the amino groups (C-2 and C-3) would be shielded and appear at higher fields. In contrast, C-4, being directly bonded to the electron-withdrawing CF₃ group, would be deshielded. Furthermore, the C-4 signal would exhibit coupling to the three fluorine atoms, appearing as a quartet.

Trifluoromethyl Carbon (CF₃): The CF₃ carbon signal is characteristically observed as a quartet due to the strong one-bond coupling (¹JCF) with the three fluorine atoms. Its chemical shift is typically found in the range of 120-130 ppm. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted values are based on analyses of structurally similar compounds.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)
C-2~150 - 155Singlet
C-3~135 - 140Singlet
C-4~130 - 135q (quartet)
C-5~110 - 115Singlet
C-6~145 - 150Singlet
CF₃~120 - 125q (quartet)

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. For this compound, the three fluorine atoms of the CF₃ group are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single signal. Since there are no adjacent fluorine atoms, this signal will appear as a singlet. The chemical shift of a CF₃ group on a pyridine ring typically falls in the range of -60 to -65 ppm relative to a CFCl₃ standard. For instance, the ¹⁹F NMR signal for 2-(4-(trifluoromethyl)phenyl)pyridine appears at -62.6 ppm. rsc.org

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound Predicted values are based on analyses of structurally similar compounds.

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
4-CF₃-60 to -65s (singlet)

Advanced and Multidimensional NMR Techniques (e.g., 2D NMR, CP/MAS NMR)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the signals for H-5 and H-6, confirming their through-bond coupling and adjacency on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons. It would be used to definitively link H-5 to C-5 and H-6 to C-6.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It would be crucial for assigning the quaternary carbons (C-2, C-3, C-4) by observing correlations from known protons (e.g., from H-5 to C-3, C-4, and C-6).

For solid-state analysis, Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR could be utilized. ¹³C CP/MAS NMR provides high-resolution spectra of solid samples, which can reveal information about polymorphism, molecular packing, and non-covalent interactions in the crystal lattice.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Investigations

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups and the molecular "fingerprint" of a compound. The spectra arise from the vibrations of chemical bonds upon absorption of infrared radiation or through inelastic scattering of monochromatic light.

For this compound, key vibrational modes would include:

N-H Stretching: The amino groups will give rise to characteristic N-H stretching vibrations, typically appearing in the 3200-3500 cm⁻¹ region. Primary amines usually show two bands corresponding to symmetric and asymmetric stretching.

C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the pyridine ring typically occur in the 1400-1650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine groups is expected around 1580-1650 cm⁻¹.

C-F Stretching: The C-F bonds of the trifluoromethyl group produce very strong and characteristic absorption bands, typically in the 1100-1350 cm⁻¹ range.

Table 4: Predicted FTIR/Raman Vibrational Bands for this compound Predicted values are based on analyses of structurally similar compounds.

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
N-H Stretch (asymmetric & symmetric)3200 - 3500Medium-Strong (IR)
Aromatic C-H Stretch3000 - 3100Weak-Medium
N-H Bend1580 - 1650Medium-Strong (IR)
Aromatic C=C/C=N Stretch1400 - 1650Medium-Strong
C-F Stretch1100 - 1350Very Strong (IR)

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption spectrum is characteristic of the molecule's electronic structure, particularly its conjugated π-systems.

Table 5: Predicted UV-Vis Absorption Data for this compound Predicted values are based on analyses of structurally similar compounds in a non-polar solvent.

Electronic TransitionPredicted λmax (nm)
π → π~300 - 330
n → πLonger wavelength, lower intensity

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. chemguide.co.ukuni-saarland.de When a molecule, such as this compound, is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺•), which is a radical cation whose mass corresponds to the molecular weight of the original compound. libretexts.org

The molecular formula for this compound is C₆H₆F₃N₃, which corresponds to a precise molecular weight of approximately 177.13 g/mol . cochemical.com The high-resolution mass spectrum would show a molecular ion peak ([M]⁺•) at this m/z value.

PropertyValue
Molecular FormulaC₆H₆F₃N₃
Molecular Weight177.13 g/mol
Expected [M+H]⁺ Ion178.14 m/z

These energetically unstable molecular ions can undergo fragmentation, breaking into smaller, charged fragments and neutral radicals. libretexts.org The pattern of these fragments provides a fingerprint that is characteristic of the molecule's structure. While specific experimental fragmentation data for this compound is not extensively detailed in the surveyed literature, common fragmentation pathways for related aromatic amines and trifluoromethylated compounds can be hypothesized. Likely fragmentation could involve the loss of the trifluoromethyl group (•CF₃, mass 69) or cleavage of the pyridine ring. The stability of the resulting fragment ions often dictates the fragmentation pathway, with processes that form more stable cations being favored. whitman.edulibretexts.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction (SCXRD) analysis involves directing X-rays onto a single, high-quality crystal. The resulting diffraction pattern is used to construct an electron density map, from which the atomic structure of the molecule can be determined. mdpi.comnih.gov

As of this review, a specific single-crystal X-ray diffraction study for this compound has not been reported in the surveyed scientific literature. Such a study would be invaluable for confirming its molecular conformation and providing the foundational data for a detailed analysis of its solid-state packing and intermolecular forces.

In the absence of a specific crystal structure for this compound, the nature of its intermolecular interactions in the solid state can be inferred based on its functional groups and studies of analogous diaminopyridine structures. The crystal packing is expected to be dominated by a network of hydrogen bonds.

Interaction TypeDonorAcceptorPotential Role in Crystal Packing
N-H···N (Hydrogen Bond)Amino Group (N-H)Pyridine Nitrogen / Amino NitrogenPrimary interaction forming chains, dimers, or sheets.
C-H···F (Weak Hydrogen Bond)Pyridine C-HFluorine (from CF₃)Contributes to the three-dimensional supramolecular architecture.
π-π StackingPyridine RingPyridine RingPotential for stabilizing parallel-stacked molecules.

Tautomerism involves the migration of a proton, resulting in constitutional isomers that are in equilibrium. Aminopyridines, such as the title compound, can theoretically exist in an amino-imino tautomeric equilibrium. The 2-amino group, for instance, could tautomerize to an imino form, with the proton moving to the ring nitrogen.

Solid-state NMR spectroscopy and X-ray diffraction are key techniques for studying tautomerism in the solid phase. researchgate.netclockss.orgfu-berlin.de These methods can determine whether a compound exists as a single tautomer or as a mixture in the crystal lattice. For many aminopyridines, the amino form is overwhelmingly favored, but this can be influenced by substitution patterns and intermolecular interactions within the crystal. A dedicated solid-state investigation of this compound would be required to definitively establish its preferred tautomeric form in the solid state, as no such study was identified in the literature search. researchgate.net

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is compared against the calculated theoretical percentages derived from the compound's molecular formula. A close match between the found and calculated values serves as a crucial confirmation of the compound's purity and empirical formula. researchgate.net

While no specific experimental ("found") elemental analysis data for this compound was available in the reviewed literature, the theoretical composition can be calculated from its molecular formula, C₆H₆F₃N₃.

ElementSymbolAtomic Mass (g/mol)CountTotal Mass (g/mol)Calculated Percentage (%)
CarbonC12.011672.06640.69%
HydrogenH1.00866.0483.41%
FluorineF18.998356.99432.17%
NitrogenN14.007342.02123.72%
Total 177.129 100.00%

Computational and Theoretical Investigation Data for this compound Not Found

Following a comprehensive search for scientific literature and data, no specific computational or theoretical studies corresponding to the chemical compound “this compound” were found. The requested detailed analyses, including Density Functional Theory (DFT) calculations, geometry optimization, Frontier Molecular Orbitals (HOMO-LUMO) analysis, prediction of spectroscopic parameters, Molecular Electrostatic Potential (MESP) surface analysis, Natural Bond Orbital (NBO) analysis, and Time-Dependent Density Functional Theory (TD-DFT) for excited state properties, are not available in the public domain for this specific molecule.

While research exists on the synthesis and properties of various isomers and related trifluoromethyl-pyridine derivatives, the specific computational data required to populate the requested article outline for this compound could not be located. Therefore, it is not possible to generate the article with the required scientifically accurate and specific content as per the provided instructions.

Computational and Theoretical Investigations of 2,3 Diamino 4 Trifluoromethyl Pyridine

Mechanistic Insights from Computational Studies

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. By modeling the potential energy surface, researchers can identify transition states, intermediates, and the most favorable reaction pathways. montclair.edu For a molecule such as 2,3-Diamino-4-(trifluoromethyl)pyridine, with its multiple nucleophilic sites (the two amino groups and the pyridine (B92270) nitrogen), computational analysis can predict the regioselectivity of its reactions with various electrophiles. mdpi.com

For instance, in reactions like acylation or alkylation, theoretical calculations can determine the activation energies for attack at the N2-amino group, the N3-amino group, and the N1-pyridine atom. These calculations often reveal that the reaction pathway with the lowest energy barrier is the one that is predominantly observed experimentally. The presence of the electron-withdrawing trifluoromethyl group at the C4 position significantly influences the electron density distribution in the pyridine ring, which in turn affects the nucleophilicity of the adjacent amino groups and the ring nitrogen. Computational models can precisely quantify these electronic effects.

Mechanistic studies also extend to more complex transformations, such as cyclocondensation reactions where 2,3-diaminopyridines serve as precursors for fused heterocyclic systems like pyrido[2,3-b] nih.govmdpi.comdiazepines. researchgate.net Computational modeling can map out the entire reaction coordinate for such multi-step processes, providing a detailed understanding of each elementary step, from initial nucleophilic attack to subsequent cyclization and dehydration. mdpi.commdpi.com This level of detail is crucial for optimizing reaction conditions to improve yields and minimize byproducts. mdpi.com

Intermolecular Interactions and Hydrogen Bonding Studies (e.g., Atoms in Molecules (AIM) Theory)

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions, with hydrogen bonding being particularly significant. nih.gov For this compound, the two amino groups provide hydrogen bond donors (N-H), while the pyridine nitrogen and the amino nitrogens can act as hydrogen bond acceptors. nih.gov The fluorine atoms of the trifluoromethyl group can also participate in weaker C-H···F or N-H···F interactions. nih.gov

The Quantum Theory of Atoms in Molecules (AIM) is a powerful computational method used to analyze the topology of the electron density and characterize chemical bonds and intermolecular interactions. mdpi.comresearchgate.net AIM analysis can identify and quantify the strength and nature of hydrogen bonds. nih.govresearchgate.net Key topological parameters at a bond critical point (BCP) between two interacting atoms provide this insight. mdpi.com

Electron Density (ρ(r)) : Its value at the BCP correlates with the strength of the bond.

Laplacian of Electron Density (∇²ρ(r)) : A positive value indicates a closed-shell interaction, typical of hydrogen bonds and van der Waals forces, while a negative value signifies a shared-shell (covalent) interaction.

Total Energy Density (H(r)) : A negative H(r) suggests some degree of covalent character, even in closed-shell interactions, indicating a stronger hydrogen bond.

Computational studies on similar aminopyridine structures reveal extensive N-H···N hydrogen bonding networks that connect molecules into dimers, chains, or more complex three-dimensional architectures in the crystal lattice. nih.govnih.gov For this compound, AIM analysis would be expected to characterize the strong N-H···N interactions forming centrosymmetric dimers or catemeric chains, which are common motifs in such compounds.

Table 1: Typical AIM Topological Parameters for Potential Hydrogen Bonds in this compound.
Hydrogen Bond TypeInteraction StrengthTypical ρ(r) (a.u.)Typical ∇²ρ(r) (a.u.)Nature of Interaction
N-H···N (pyridine)Strong0.020 - 0.040> 0Closed-shell, significant covalent character
N-H···N (amino)Moderate0.010 - 0.025> 0Closed-shell
N-H···FWeak to Moderate0.005 - 0.015> 0Closed-shell, primarily electrostatic
C-H···FWeak< 0.010> 0Closed-shell, electrostatic

Reactivity Descriptors and Quantum Chemical Parameters

Quantum chemical calculations provide a suite of parameters known as reactivity descriptors, which help in understanding and predicting the chemical behavior of molecules. nih.gov These descriptors are derived from the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO Energy (EHOMO) : Relates to the ability of a molecule to donate electrons. A higher EHOMO indicates a better electron donor.

LUMO Energy (ELUMO) : Relates to the ability of a molecule to accept electrons. A lower ELUMO indicates a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE) : This is a crucial indicator of chemical stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests high reactivity. nih.gov

From these FMO energies, several global reactivity descriptors can be calculated:

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance to change in electron distribution or charge transfer. Hard molecules have a large energy gap.

Global Softness (σ) : The reciprocal of hardness, it indicates the capacity of a molecule to accept electrons.

Table 2: Key Quantum Chemical Reactivity Descriptors.
DescriptorFormulaSignificance
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Ionization Potential (I)-EHOMOEnergy required to remove an electron.
Electron Affinity (A)-ELUMOEnergy released when an electron is added.
Electronegativity (χ)(I + A) / 2Measures electron-attracting tendency.
Chemical Hardness (η)(I - A) / 2Measures resistance to charge transfer.
Global Softness (σ)1 / ηIndicates the capacity to accept electrons.
Electrophilicity Index (ω)χ² / (2η)Measures the electrophilic power of a molecule.

Research Applications of 2,3 Diamino 4 Trifluoromethyl Pyridine As a Chemical Building Block

Role in Pharmaceutical Development and Drug Design

The unique arrangement of functional groups in 2,3-diamino-4-(trifluoromethyl)pyridine makes it a versatile scaffold for the synthesis of complex heterocyclic molecules with potential therapeutic applications. The trifluoromethylpyridine (TFMP) moiety is a key structural motif in numerous active pharmaceutical ingredients.

This compound serves as a precursor for the synthesis of more complex pharmaceutical intermediates. The vicinal diamine functionality is particularly reactive and allows for the construction of fused heterocyclic ring systems. For example, 2,3-diaminopyridines can undergo cyclocondensation reactions with β-alkoxyvinyl trifluoromethyl ketones. This reaction is a key step in forming trifluoromethyl-containing 3H-pyrido[2,3-b] chemimpex.comresearchgate.netdiazepines, a class of compounds with a seven-membered diazepine (B8756704) ring fused to the pyridine (B92270) core. researchgate.net Such fused systems are of significant interest in medicinal chemistry due to their diverse biological activities. The ability of this compound to participate in these and other cyclization reactions makes it an essential starting material for building libraries of novel heterocyclic compounds for drug discovery screening.

The scaffold of this compound is integral to the design of various bioactive molecules. The trifluoromethyl group often enhances biological activity and stability. chemimpex.com

Antiviral Agents: Pyrimidine (B1678525) and pyridine derivatives containing a trifluoromethyl group have been investigated for their potential as antiviral agents. chemimpex.com While direct examples originating from this compound are specific, the broader class of fluorinated nucleoside analogues and heterocyclic compounds shows significant promise. The structural motifs accessible from this building block are relevant in the search for new treatments against various RNA viruses. chemimpex.com

Anticancer Agents & Enzyme Inhibitors: Many modern cancer therapies function by inhibiting specific enzymes, such as protein kinases. The pyridine ring is a common feature in many kinase inhibitors. Derivatives of 2,3-diaminopyridine (B105623) are used to synthesize compounds like 2,3-diaryl-3H-imidazo[4,5-b]pyridines, which have shown cytotoxic activity against cancer cell lines, including K562 (leukemia) and MCF-7 (breast cancer). researchgate.net Furthermore, these compounds have demonstrated selective inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. researchgate.net The 2,3-diamino precursor allows for the construction of the fused imidazole (B134444) ring, which is crucial for the molecule's biological activity. Other related structures, such as pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), including mutant forms like EGFRT790M that confer resistance to treatment.

Inotropic Agents: While direct synthesis from this compound is not prominently documented, pyridine-containing compounds have been developed as positive inotropic agents for the potential treatment of congestive heart failure. For instance, the compound (6RS)-6-methyl-5-(pyrid-4-yl)-3H,6H-1,3,4-thiadiazin-2-one was identified as a novel agent that enhances cardiac contractility. acs.org This demonstrates the utility of the pyridine scaffold in designing cardiovascular drugs, an area where derivatives of this compound could potentially be explored.

The field of immunotherapy, which harnesses the body's immune system to fight cancer, represents a growing area of research. Checkpoint kinase 1 (CHK1) is a key regulator of the DNA damage response in cells, and its inhibition can sensitize cancer cells to chemotherapy. A fluorinated pyridine building block, 4-amino-2-(trifluoromethyl)pyridine, which can be synthesized from a related precursor, is employed in the synthesis of oral checkpoint kinase inhibitors for immunotherapy. This highlights the role of trifluoromethylpyridine derivatives in creating next-generation cancer therapies that combine traditional cytotoxic approaches with immune modulation.

Applications in Agrochemical Research

Trifluoromethylpyridine (TFMP) intermediates are critical components in the development of modern agrochemicals. mdpi.com The inclusion of the TFMP structure can lead to compounds with high efficacy and desired selectivity for crop protection.

The this compound scaffold and related TFMP intermediates are used to synthesize a wide range of crop protection agents. The trifluoromethyl group often imparts potent biological activity. mdpi.com

Fungicides: The TFMP moiety is present in potent fungicides. An example is Fluazinam, which utilizes a dichlorotrifluoromethyl pyridine structure and acts by interfering with the energy production process in fungal cells. mdpi.com

Insecticides: Several key insecticides are derived from TFMP building blocks. Chlorfluazuron, an insect growth regulator, disrupts the larval stages of target insects. mdpi.com Flonicamid, which is effective against aphids, also contains a 4-trifluoromethyl-pyridine structure. mdpi.com

Herbicides: The first commercialized herbicide containing a TFMP derivative was Fluazifop-butyl, used to control grass weeds. mdpi.com Other important herbicides include Flazasulfuron and Pyroxsulam. mdpi.comresearchgate.net Pyroxsulam is particularly notable for its high selectivity, effectively controlling weeds in cereal crops like wheat with minimal damage to the crop itself, a feature attributed to the pyridine analogue structure. researchgate.net

The table below summarizes key agrochemicals developed from trifluoromethylpyridine intermediates.

Agrochemical Type Function/Target
Fluazinam FungicideUncoupler of oxidative phosphorylation
Chlorfluazuron InsecticideInsect growth regulator (inhibits chitin (B13524) synthesis)
Flonicamid InsecticideAphicide (selective feeding blocker)
Fluazifop-butyl HerbicideACCase inhibitor (grass weed control)
Flazasulfuron HerbicideALS inhibitor (broadleaf and grass weed control)
Pyroxsulam HerbicideALS inhibitor (selective weed control in cereals)

Advanced Materials Research

The unique properties of this compound also suggest its potential as a monomer in advanced materials research, particularly in the synthesis of high-performance polymers. Aromatic diamines are fundamental building blocks for polymers such as polyamides and polyimides, which are known for their exceptional thermal stability and mechanical strength.

The incorporation of trifluoromethyl groups into polymer backbones is a well-established strategy for enhancing material properties. nih.gov The bulky and low-polarizability nature of the CF3 group can disrupt polymer chain packing, which in turn improves solubility in organic solvents, making the polymers easier to process. nih.gov This modification also tends to increase thermal stability, enhance transparency by reducing color formation, and lower the dielectric constant and water uptake of the resulting films. mdpi.comnih.gov For example, soluble and transparent aromatic polyamides have been synthesized from unsymmetrical diamine monomers containing CF3 groups, yielding materials with glass transition temperatures above 300°C and excellent thermal stability. nih.gov

Given these precedents, this compound is a promising candidate for creating novel polyamides and polyimides with desirable characteristics for applications in microelectronics, aerospace, and advanced coatings. Furthermore, the pyridine nitrogen and amino groups can act as ligands, capable of coordinating with metal ions. This opens possibilities for designing metal-organic frameworks (MOFs) or coordination polymers with unique catalytic, magnetic, or optical properties.

Synthesis of Polymers and Coatings with Enhanced Properties

The incorporation of fluorine-containing moieties, such as the trifluoromethyl group, into polymers is a well-established strategy for enhancing their properties. This can lead to materials with improved thermal stability, chemical resistance, and specific optical and dielectric properties. Aromatic diamines are common monomers used in the synthesis of high-performance polymers like polyimides.

While specific studies detailing the use of this compound in polymer synthesis are not extensively documented in publicly available literature, the general principles of polymer chemistry suggest its potential as a valuable monomer. For instance, fluorinated polyimides synthesized from various trifluoromethyl-containing diamines have demonstrated enhanced solubility, lower dielectric constants, and improved optical transparency compared to their non-fluorinated counterparts. ntu.edu.twresearchgate.netnih.gov The polycondensation reaction of a diamine with a dianhydride is a common method to produce polyimides. ntu.edu.twmdpi.com It can be inferred that this compound could potentially be used in similar polycondensation reactions to create novel polymers with desirable characteristics.

The properties of such polymers would be influenced by the specific dianhydride used in the polymerization. For example, the use of alicyclic dianhydrides can lead to semi-alicyclic polyimides with high glass transition temperatures and excellent optical transparency, making them suitable for optoelectronic applications. nih.gov The trifluoromethyl group in the diamine monomer could further enhance these properties.

Property EnhancementPotential Advantage
Increased Thermal StabilitySuitability for high-temperature applications
Improved Chemical ResistanceDurability in harsh chemical environments
Lower Dielectric ConstantUse in microelectronics as insulating layers
Enhanced SolubilityEasier processing and fabrication of films and coatings
Optical TransparencyApplications in optical devices and coatings

Ligand Design for Metal Complexes and Catalysis

The pyridine nitrogen and the two amino groups in this compound make it a potential ligand for coordinating with metal ions. Pyridine-based ligands are widely used in coordination chemistry to create metal complexes with diverse structures and catalytic activities. nih.govresearchgate.netrsc.org The presence of the two amino groups could allow for chelation, forming a stable complex with a metal center.

The electron-withdrawing nature of the trifluoromethyl group would modulate the electron density on the pyridine ring and the amino groups, thereby influencing the coordination properties and the catalytic activity of the resulting metal complex. For example, in palladium-catalyzed cross-coupling reactions, the electronic properties of the ligands play a crucial role in the efficiency of the catalyst. nih.gov

Metal IonPotential Catalytic Application
Palladium (Pd)Cross-coupling reactions (e.g., Suzuki, Heck)
Platinum (Pt)Hydrosilylation, hydrogenation
Rhodium (Rh)Hydroformylation, hydrogenation
Ruthenium (Ru)Metathesis, oxidation
Copper (Cu)Click chemistry, C-H activation

Exploration in Optoelectronic Materials (e.g., OLEDs)

Organic light-emitting diodes (OLEDs) are a significant area of materials research, and the design of novel organic molecules as emitters and host materials is crucial for improving their performance. Pyridine and pyrimidine derivatives are often used as building blocks for materials in OLEDs due to their electron-deficient nature, which can be beneficial for electron transport. nih.govuni-bayreuth.deresearchgate.netosti.govnoctiluca.eu

There is no specific information available in the searched literature regarding the use of this compound in OLEDs. However, based on the general principles of OLED material design, its properties could be of interest. The trifluoromethyl group is a common substituent in OLED materials, often used to tune the electronic properties and enhance the performance of the device. The diamino functionality could be a site for further chemical modification to create more complex molecules with tailored optoelectronic properties. The potential application would depend on its photoluminescent properties, energy levels (HOMO/LUMO), and charge transport characteristics.

Diagnostic Applications in Chemical Biology

Fluorescent probes are essential tools in chemical biology for the detection and imaging of specific biomolecules in their native environment. researchgate.netnih.govnih.govox.ac.uk The design of these probes often involves a fluorophore (the light-emitting part) and a recognition moiety that selectively interacts with the target biomolecule.

Derivatives of 2-aminopyridine (B139424) have been investigated as fluorescent probes. sciforum.net The fluorescence properties of these molecules can be sensitive to their local environment, such as solvent polarity and viscosity, which can change upon binding to a biomolecule. nih.gov Furthermore, trifluoromethyl-substituted pyridine and pyrimidine derivatives have been designed as fluorescent probes for bioimaging. mdpi.com

While there are no specific reports on the use of this compound as a fluorescent probe, its structural features suggest potential in this area. The pyridine ring system can serve as a core for a fluorophore, and the amino groups can be functionalized to introduce a recognition element for a specific biomolecule, such as an enzyme, a protein, or a nucleic acid. The trifluoromethyl group could enhance the photostability and quantum yield of the fluorescent probe.

Target BiomoleculePotential Detection Principle
EnzymesChange in fluorescence upon enzymatic reaction
Specific ProteinsFluorescence enhancement upon binding to the protein
Metal IonsChelation-enhanced fluorescence
pHpH-dependent fluorescence intensity or wavelength shift

Biochemical Research: Interactions with Biological Systems

The interaction of small molecules with nucleic acids (DNA and RNA) is a fundamental area of biochemical research with implications for drug design and diagnostics. Molecules that can selectively bind to specific nucleic acid sequences or structures can be used to modulate gene expression or as probes for detecting specific nucleic acid sequences. nih.gov

There is currently no available research in the provided search results that specifically investigates the interaction of this compound with nucleic acids. The binding of small molecules to nucleic acids is often driven by a combination of electrostatic interactions, hydrogen bonding, and intercalation between the base pairs. The planar aromatic ring of the pyridine moiety could potentially intercalate into the DNA or RNA double helix, while the amino groups could form hydrogen bonds with the phosphate (B84403) backbone or the bases. The trifluoromethyl group could influence the binding affinity and selectivity. Further research would be needed to explore and characterize any potential interactions between this compound and nucleic acids. The use of fluorine-labeled oligonucleotides is a powerful strategy for studying RNA structure and ligand interactions using 19F NMR spectroscopy. nih.govnih.gov

Investigation of Antimicrobial and Antifungal Activities

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. In this context, heterocyclic compounds, particularly those incorporating fluorine atoms, have garnered considerable attention due to their unique chemical properties and enhanced biological activities. The trifluoromethylpyridine scaffold, a key feature of this compound, is recognized as an important pharmacophore in the design of new therapeutic agents. chigroup.siteacs.org Researchers have utilized this compound as a versatile starting material to synthesize a variety of derivatives and investigate their potential efficacy against a range of bacteria and fungi.

The core hypothesis driving this research is that the combination of the diaminopyridine structure with a trifluoromethyl group can lead to compounds with potent antimicrobial and antifungal properties. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic properties of the pyridine ring, potentially enhancing the compound's interaction with biological targets. Furthermore, the amino groups provide reactive sites for further chemical modifications, allowing for the creation of diverse libraries of compounds for screening.

Investigations into the antimicrobial potential of compounds derived from or structurally related to this compound have shown promising results. For instance, various trifluoromethylpyrimidine derivatives, which share the trifluoromethyl-N-heterocycle motif, have demonstrated significant antifungal activity. nih.govnih.gov Similarly, derivatives of diaminopyridine have been synthesized and have shown good antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.nettandfonline.com

Detailed studies on novel compounds synthesized using trifluoromethylpyridine building blocks have revealed significant efficacy against various microbial strains. For example, certain N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have shown potent activity against antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The trifluoromethyl substituent was found to contribute significantly to the antibacterial activity. nih.gov

In the realm of antifungal research, pyrimidine derivatives containing a trifluoromethyl group have been evaluated against a panel of plant pathogenic fungi. nih.govnih.gov These studies highlight the importance of the trifluoromethyl moiety in conferring fungicidal properties. For instance, some novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives exhibited obvious antifungal activities against several species of Botrytis cinerea, a fungus responsible for gray mold disease in many crops. frontiersin.org

The following tables present data from studies on compounds that are derivatives of or structurally related to the this compound scaffold, illustrating the antimicrobial and antifungal potential of this class of compounds.

Table 1: In Vitro Antifungal Activity of Selected Trifluoromethylpyrimidine Derivatives
CompoundFungal StrainInhibition Rate (%) at 50 µg/mLReference
Compound 5bBotrytis cinerea96.76 nih.gov
Compound 5jBotrytis cinerea96.84 nih.gov
Compound 5lBotrytis cinerea100 nih.gov
Compound 5vSclerotinia sclerotiorum82.73 nih.gov
Tebuconazole (Control)Botrytis cinerea96.45 nih.gov
Tebuconazole (Control)Sclerotinia sclerotiorum83.34 nih.gov
Table 2: Antibacterial Activity (MIC, µg/mL) of Selected N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives
CompoundBacterial StrainMIC (µg/mL)Reference
Chloro derivative (10)MRSA3.12 nih.gov
Bromo derivative (11)MRSA3.12 nih.gov
Trifluoromethyl-substituted derivative (13)MRSA3.12 nih.gov
Difluoro aniline (B41778) derivative (17)MRSA6.25 nih.gov

These findings underscore the potential of this compound as a valuable scaffold in medicinal chemistry for the development of new antimicrobial and antifungal drugs. The research indicates that modifications of the amino groups on the pyridine ring can lead to compounds with enhanced biological activity. africaresearchconnects.com Further synthesis and screening of derivatives based on this core structure are warranted to explore their full therapeutic potential.

Q & A

Q. What are the key synthetic routes for 2,3-diamino-4-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

The synthesis of trifluoromethyl-substituted pyridines often involves nucleophilic substitution or cross-coupling reactions. For example, pentafluoropyridine derivatives can undergo selective substitution with ammonia or amines to introduce amino groups . Reaction temperature and solvent polarity are critical: higher temperatures (80–120°C) in polar aprotic solvents like DMF improve regioselectivity for amino substitution at the 2- and 3-positions. Catalysts such as Pd/C or CuI may enhance efficiency, as seen in analogous trifluoromethylpyridine syntheses .

Q. How can spectroscopic techniques (NMR, MS, IR) distinguish positional isomers of trifluoromethylpyridines?

  • 19F NMR : The trifluoromethyl group’s chemical shift varies with electronic environment. For example, in 4-(trifluoromethyl)pyridines, the CF3 signal typically appears at δ −60 to −65 ppm, while ortho-substituted derivatives show upfield shifts due to ring current effects .
  • Mass Spectrometry : Fragmentation patterns differ based on substitution. Loss of NH2 groups (m/z 16) or CF3 (m/z 69) can confirm amino and trifluoromethyl positions .
  • IR Spectroscopy : Stretching frequencies for NH2 (3300–3500 cm⁻¹) and C-F (1100–1200 cm⁻¹) help verify functional group placement .

Q. What challenges arise in purifying this compound, and how are they mitigated?

Amino and trifluoromethyl groups increase polarity, complicating crystallization. Techniques include:

  • Column Chromatography : Use silica gel with eluents like ethyl acetate/hexane (3:7) to separate polar byproducts .
  • Recrystallization : Mixed solvents (e.g., ethanol/water) optimize solubility differences. For analogs like 3-amino-4-hydroxy-2-(trifluoromethyl)pyridine, slow cooling from hot ethanol yields >95% purity .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of this compound in cross-coupling reactions?

The CF3 group deactivates the pyridine ring, reducing electrophilicity at the 4-position. However, amino groups at 2- and 3-positions activate adjacent carbons for Suzuki-Miyaura couplings. For example, in similar compounds like 4-bromo-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine, Pd-catalyzed coupling with aryl boronic acids proceeds at 80°C with 70–85% yield . Computational studies (DFT) suggest that CF3 stabilizes transition states via inductive effects, lowering activation barriers .

Q. What strategies resolve contradictions in reported biological activities of trifluoromethylpyridine derivatives?

Discrepancies in bioactivity data (e.g., IC50 values) often stem from substituent positioning or assay conditions. Solutions include:

  • Structure-Activity Relationship (SAR) Studies : Compare analogs like 2-isopropyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-one (antifungal) and 3-amino-4-hydroxy-2-(trifluoromethyl)pyridine (anticancer) to isolate substituent effects .
  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (DMSO ≤0.1%) .

Q. How can computational modeling predict the metabolic stability of this compound derivatives?

Density Functional Theory (DFT) and molecular docking simulate metabolic pathways:

  • Cytochrome P450 Interactions : The CF3 group reduces electron density, slowing oxidation. For 3-(trifluoromethyl)pyrrolo[2,3-b]pyridin-5-amine, simulations show 20% lower binding affinity to CYP3A4 than non-fluorinated analogs .
  • Hansen Solubility Parameters : Predict solubility in physiological media using HSPiP software, correlating with experimental logP values (e.g., 2.1 for 2,6-dichloro-4-(trifluoromethyl)nicotinoyl chloride) .

Methodological Considerations

  • Data Reproducibility : Document reaction parameters (e.g., inert atmosphere for moisture-sensitive intermediates like 2-chloro-6-phenyl-4-(trifluoromethyl)pyridine) .
  • Safety Protocols : Handle fluorinated compounds in fume hoods due to potential HF release during hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.